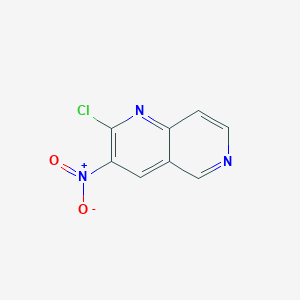
2-Chloro-3-nitro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused ring system with nitrogen atoms at positions 1 and 6, a chlorine atom at position 2, and a nitro group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,6-naphthyridine typically involves the nitration of 2-chloro-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Chloro-1,6-naphthyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The chlorine atom at position 2 can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The nitro group at position 3 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Chloro-3-amino-1,6-naphthyridine.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Scientific Research Applications
2-Chloro-3-nitro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in organic electronics and photophysical applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloro-1,6-naphthyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1,6-naphthyridine: Lacks the chlorine atom, affecting its substitution reactions.
2-Amino-3-nitro-1,6-naphthyridine: Contains an amino group instead of chlorine, altering its chemical properties and biological activities.
Uniqueness: 2-Chloro-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities.
Properties
CAS No. |
87992-33-4 |
|---|---|
Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H |
InChI Key |
GZQLOBXKJNBODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(N=C21)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



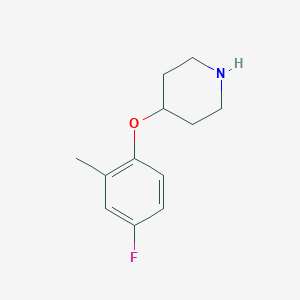

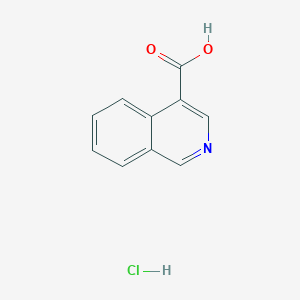



![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)
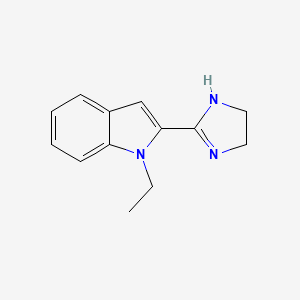

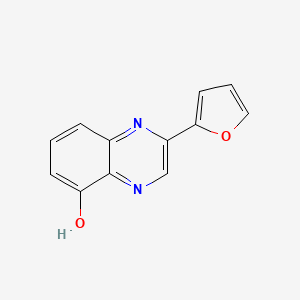
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)


